Ro18-5362

Overview

Description

Chemical Reactions Analysis

Ro18-5362 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Ro 18-5364, which is a sulfoxide.

Reduction: Reduction reactions can convert Ro 18-5364 back to this compound.

Substitution: The compound can undergo substitution reactions where the sulfide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions are Ro 18-5364 (oxidation) and this compound (reduction) .

Scientific Research Applications

Ro18-5362 is primarily used in scientific research to study the activity of hydrogen-potassium adenosine triphosphatase and its inhibitors . It serves as a model compound to understand the inhibitory mechanisms of related compounds like Ro 18-5364 . In biology and medicine, this compound is used to investigate the role of hydrogen-potassium adenosine triphosphatase in gastric acid secretion and its potential as a target for anti-ulcer drugs . In the industry, the compound is used in the development of new inhibitors for hydrogen-potassium adenosine triphosphatase .

Mechanism of Action

Ro18-5362 exerts its effects by being converted to its active form, Ro 18-5364, which is a potent inhibitor of hydrogen-potassium adenosine triphosphatase . The active form binds to the enzyme and inhibits its activity, thereby reducing the production of gastric acid . The molecular targets involved in this mechanism are the catalytic subunits of hydrogen-potassium adenosine triphosphatase .

Comparison with Similar Compounds

Ro18-5362 is similar to other compounds that inhibit hydrogen-potassium adenosine triphosphatase, such as:

Ro 18-5364: The active form of this compound, which is a more potent inhibitor.

Omeprazole: A widely used proton pump inhibitor that also targets hydrogen-potassium adenosine triphosphatase.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

This compound is unique in that it serves as a prodrug, requiring conversion to its active form to exert its inhibitory effects . This characteristic distinguishes it from other direct inhibitors like omeprazole and lansoprazole .

Biological Activity

Ro18-5362 is a compound recognized primarily as a proagent of Ro18-5364, which is a potent inhibitor of the gastric (HK)-ATPase. This enzyme plays a critical role in gastric acid secretion, making Ro18-5364 a significant focus in studies related to gastrointestinal disorders. However, this compound itself exhibits limited biological activity, particularly in its ability to affect (HK)-ATPase activity.

This compound has been studied for its potential to inhibit proton pumps, specifically the gastric (HK)-ATPase. However, research indicates that even at concentrations as high as 0.1 mM, this compound does not significantly inhibit this enzyme's activity . This limited efficacy suggests that this compound may not be suitable for therapeutic applications aimed at reducing gastric acid secretion.

Comparative Analysis with Ro18-5364

The biological activity of this compound can be contrasted with its active counterpart, Ro18-5364. The latter compound demonstrates a much stronger inhibitory effect on the (HK)-ATPase with an apparent inhibition constant (Ki) of 0.1 μM at pH 6 . This stark difference in potency underscores the importance of structural characteristics in determining the biological activity of related compounds.

| Compound | Activity Level | Ki Value | pH |

|---|---|---|---|

| This compound | Low | Not significant | N/A |

| Ro18-5364 | High | 0.1 μM | 6 |

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse due to its limited activity, broader research on proton pump inhibitors provides context for its potential applications and limitations:

- Gastrointestinal Disorders : Proton pump inhibitors like Ro18-5364 are commonly used in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The ineffectiveness of this compound raises questions about its viability as a therapeutic agent in these contexts.

- Inhibition Studies : Inhibition studies have demonstrated that compounds structurally similar to this compound can have varying effects on ATPase activity depending on their molecular configuration and functional groups .

- Potential for Derivative Development : Given that this compound is less active, it may serve as a scaffold for developing new derivatives with enhanced efficacy against the (HK)-ATPase or other related targets.

Properties

IUPAC Name |

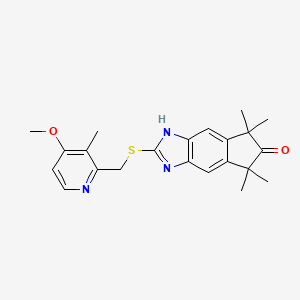

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTMNCYLHDVUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.